molecular formula C11H10N2O B1607047 4-Methylquinoline-2-carboxamide CAS No. 30958-79-3

4-Methylquinoline-2-carboxamide

Cat. No.: B1607047
CAS No.: 30958-79-3
M. Wt: 186.21 g/mol
InChI Key: AMOPWISLTWLTGM-UHFFFAOYSA-N
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Description

4-Methylquinoline-2-carboxamide is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. The presence of a carboxamide group at the second position and a methyl group at the fourth position of the quinoline ring makes this compound unique and potentially useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinoline-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 4-methylquinoline with a suitable carboxylating agent under controlled conditions. For instance, the reaction of 4-methylquinoline with phosgene or its derivatives in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Methylquinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methylquinoline-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methylquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: 4-Methylquinoline-2-carboxamide is unique due to the specific positioning of the methyl and carboxamide groups, which can influence its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to its similar compounds .

Properties

IUPAC Name

4-methylquinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-7-6-10(11(12)14)13-9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOPWISLTWLTGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184938
Record name 2-Quinolinecarboxamide, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30958-79-3
Record name 2-Quinolinecarboxamide, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030958793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Quinolinecarboxamide, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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